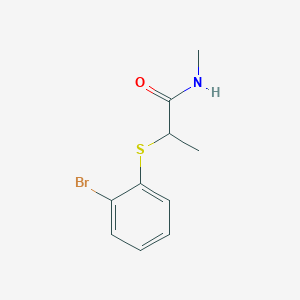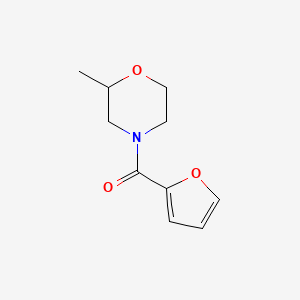![molecular formula C10H15NO3 B7516603 N-[3-(furan-2-ylmethoxy)propyl]acetamide](/img/structure/B7516603.png)
N-[3-(furan-2-ylmethoxy)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(furan-2-ylmethoxy)propyl]acetamide, commonly known as FMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMA is a derivative of furan, a heterocyclic organic compound that is widely used in the pharmaceutical industry. FMA is synthesized through a multi-step process that involves the use of various reagents and catalysts.
Scientific Research Applications
FMA has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research is its anti-inflammatory properties. FMA has been shown to inhibit the production of inflammatory cytokines in vitro and in vivo, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is its potential as an analgesic agent. FMA has been shown to reduce pain sensitivity in animal models of neuropathic pain, suggesting that it may be useful in the treatment of chronic pain.
Mechanism of Action
The mechanism of action of FMA is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. FMA may also act as an antagonist of the TRPV1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
FMA has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, FMA has been shown to have antioxidant activity and to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using FMA in laboratory experiments is its relatively simple synthesis method. However, FMA is not widely available commercially, so it may be difficult to obtain in large quantities. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on FMA. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. FMA has been shown to improve cognitive function in animal models of these diseases, suggesting that it may have therapeutic potential.
Another area of research is its potential as a treatment for cancer. FMA has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo.
Conclusion:
In conclusion, FMA is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of inflammatory diseases and chronic pain. Further research is needed to fully understand its mechanism of action and potential side effects, but its relatively simple synthesis method and potential therapeutic benefits make it an interesting compound for future studies.
Synthesis Methods
The synthesis of FMA involves a multi-step process that starts with the reaction of 2-furanmethanol with propylene oxide in the presence of a catalyst such as potassium hydroxide. The resulting product, 3-(furan-2-yl)propane-1,2-diol, is then converted to the corresponding mesylate using methanesulfonyl chloride and pyridine. The mesylate is then reacted with acetamide in the presence of a base such as sodium hydride to yield FMA.
properties
IUPAC Name |
N-[3-(furan-2-ylmethoxy)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-9(12)11-5-3-6-13-8-10-4-2-7-14-10/h2,4,7H,3,5-6,8H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHLAOMNRILEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCOCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(furan-2-ylmethoxy)propyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dihydro-2H-chromen-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7516542.png)

![(E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B7516552.png)




![2-[Methyl-(4-methylcyclohexyl)amino]-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B7516597.png)




![2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516611.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7516631.png)